REACTION_CXSMILES
|
C(OC1C=CC(CCCl)=C([NH:18][C:19]([C:21]2[O:22][C:23]3C=CC(N)=C[C:24]=3[CH:25]=2)=[O:20])C=1)C1C=CC=CC=1.CC[N:33]=C=NCCCN(C)C.O.ON1C2C=CC=CC=2N=N1>CN(C=O)C>[CH2:25]([CH2:21][C:19]([NH2:18])=[O:20])[CH2:24][C:23]([NH2:33])=[O:22] |f:2.3|
|
Name
|
2-(4-benzyloxy-2-(5-aminobenzofuran-2-carboxamido)phenyl)ethyl chloride
|
Quantity
|
0.243 mmol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(=C(C=C1)CCCl)NC(=O)C=1OC2=C(C1)C=C(C=C2)N
|
Name
|
N-[(N-BOC-(4-aminobutyl)-N-methylpyrrole-4-(N-methylimidazole-2-carboxamido)-2-carboxamido)]glutaramide monocarboxylic acid
|
Quantity
|
0.133 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.093 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Name
|
|
Quantity
|
0.033 g
|
Type
|
reactant
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the suspension stirred under nitrogen at room temperature for two days with the flask
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
Dissolution
|
Type
|
CUSTOM
|
Details
|
was aided by sonication
|
Type
|
CUSTOM
|
Details
|
At that time, the DMF was removed via kugelrohr apparatus (0.1 mm Hg, 60° C.)
|
Type
|
DISSOLUTION
|
Details
|
The resulting oil was dissolved in CHCl3
|
Type
|
WASH
|
Details
|
washed with water (1×75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with brine (1×75 mL) and dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
It was then filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
C(CC(=O)N)CC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.166 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 524.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |